

quantification of Sulfo-Cy7.5 carboxylic acid conjugation

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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

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An Application Note on the Quantification of **Sulfo-Cy7.5 Carboxylic Acid** Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy7.5 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the NIR region (excitation ~778 nm, emission ~797 nm) allows for deep tissue imaging with minimal autofluorescence, making it an invaluable tool in preclinical imaging, flow cytometry, and other fluorescence-based assays.[2][3]

The conjugation of Sulfo-Cy7.5 to a biomolecule is a critical process that requires precise control and quantification. The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, significantly impacts the performance of the conjugate.[4] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of the biomolecule's biological activity.[4][5] Therefore, accurate quantification of the conjugation is essential for ensuring reproducibility and optimal performance in downstream applications.

This application note provides detailed protocols for the conjugation of **Sulfo-Cy7.5 carboxylic acid** to proteins and the subsequent quantification of the conjugate using various analytical methods.



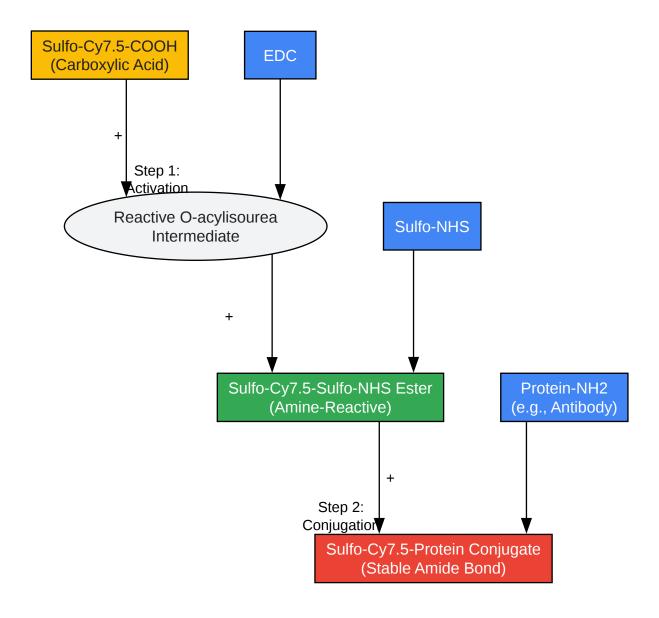
Principle of Conjugation

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, **Sulfo-Cy7.5 carboxylic acid** is not directly reactive with primary amines on a protein.[6][7] The carboxylic acid group must first be "activated" to a more reactive species. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process is a two-step reaction:

- Activation: EDC reacts with the carboxylic acid group on the dye to form a highly reactive Oacylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with Sulfo-NHS to form a semi-stable Sulfo-NHS ester.
- Conjugation: The amine-reactive Sulfo-NHS ester then reacts with primary amine groups (e.g., the ε-amino group of lysine residues) on the target protein to form a stable amide bond, covalently linking the dye to the protein.





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Caption: Sulfo-Cy7.5 carboxylic acid conjugation pathway.

Quantitative Data & Properties

Accurate quantification relies on precise values for the dye and the target protein. The key parameters for Sulfo-Cy7.5 are summarized below.



Parameter	Value	Reference
Excitation Maximum (λmax)	778 nm	[3][8]
Emission Maximum (λem)	797 nm	[3][8]
Molar Extinction Coefficient (ϵ) at λ max	222,000 M ⁻¹ cm ⁻¹	[3][8][9]
Correction Factor (CF ₂₈₀)	0.09	[9][10]
Molecular Weight (MW)	1083.4 g/mol	[3][9]
Table 1: Physicochemical properties of Sulfo-Cy7.5 carboxylic acid.		

Experimental Protocols

Protocol 1: Protein Preparation

- Buffer Exchange: The protein to be labeled must be in an amine-free buffer, such as
 Phosphate-Buffered Saline (PBS) or borate buffer, at a pH of 7.2-8.5.[7] Buffers containing
 primary amines like Tris or glycine will compete with the reaction and must be avoided.[7]
 Use a desalting column or dialysis to exchange the buffer if necessary.
- Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

Protocol 2: Activation and Conjugation of Sulfo-Cy7.5

This protocol is based on labeling 1 mg of an IgG antibody (MW \sim 150,000 g/mol). Molar ratios should be optimized for different proteins.

- Reagent Preparation:
 - Sulfo-Cy7.5: Prepare a 10 mM stock solution in anhydrous DMSO or water.
 - EDC: Prepare a 100 mM stock solution in water immediately before use.



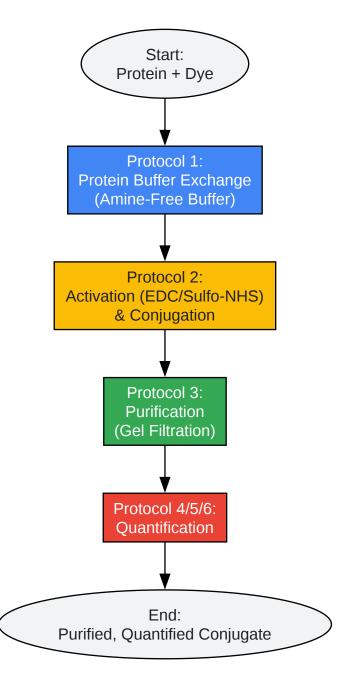
- Sulfo-NHS: Prepare a 100 mM stock solution in water immediately before use.
- Activation Step:
 - In a microcentrifuge tube, combine the following in order:
 - 15 μL of 10 mM Sulfo-Cy7.5 stock solution (15:1 molar excess over IgG).
 - 15 μL of 100 mM EDC stock solution.
 - 15 μL of 100 mM Sulfo-NHS stock solution.
 - Vortex gently and incubate for 15 minutes at room temperature, protected from light.
- · Conjugation Step:
 - \circ Add the activated dye mixture to your protein solution (e.g., 1 mg of IgG in ~100 μL of PBS).
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

Protocol 3: Purification of the Conjugate

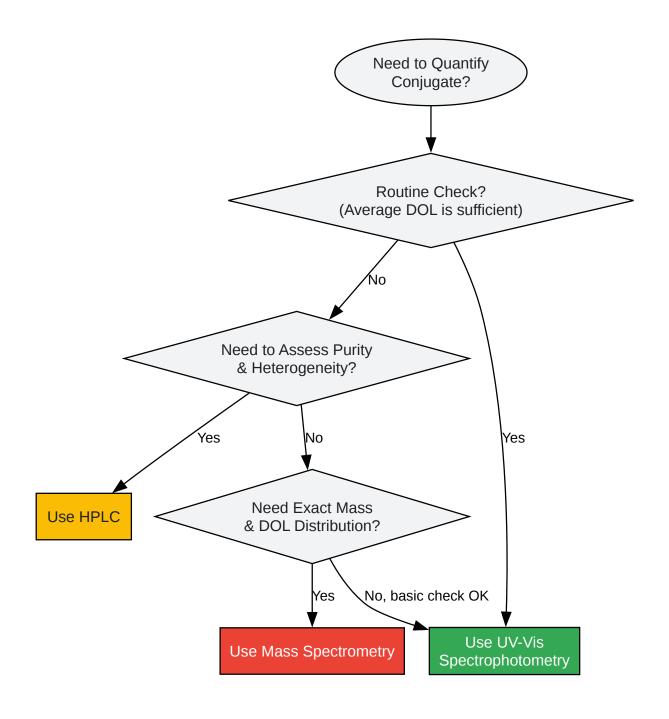
It is crucial to remove any unconjugated dye before quantification.[4]

- Column Preparation: Prepare a desalting or gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][7] Equilibrate the column with PBS buffer.
- Sample Loading: Load the conjugation reaction mixture onto the center of the column.
- Elution: Elute the conjugate with PBS buffer. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.
- Fraction Collection: Collect the fractions containing the purified conjugate.









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 9. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]
- 10. interchim.fr [interchim.fr]
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